3-(Bromomethyl)-1-methyl-1H-pyrazole: A Strategic Building Block for Kinase and Protease Inhibitors
3-(Bromomethyl)-1-methyl-1H-pyrazole: A Strategic Building Block for Kinase and Protease Inhibitors
This technical guide details the applications, synthetic utility, and medicinal chemistry significance of 3-(Bromomethyl)-1-methyl-1H-pyrazole (CAS: 102846-13-9).[1][2]
[1][2]
Executive Summary
3-(Bromomethyl)-1-methyl-1H-pyrazole is a high-value electrophilic heterocycle used extensively in the optimization of small-molecule drug candidates.[1][2] Unlike simple alkyl halides, this reagent introduces the (1-methyl-1H-pyrazol-3-yl)methyl moiety—a "privileged fragment" in modern medicinal chemistry.[1][2] This fragment serves as a bioisostere for benzyl and pyridylmethyl groups, offering improved aqueous solubility, reduced lipophilicity (LogP), and distinct hydrogen-bonding vectors critical for interacting with enzyme active sites (e.g., Serine Proteases, Kinases, and SCD1).
Chemical Profile & Reactivity
This compound functions as a "benzylic-like" halide.[1] The pyrazole ring stabilizes the transition state for nucleophilic substitution (
| Property | Data |
| CAS Number | 102846-13-9 |
| Molecular Formula | |
| Molecular Weight | 175.03 g/mol |
| Appearance | Off-white solid or pale yellow oil (low melting point) |
| Reactivity Class | Soft Electrophile (Alkylating Agent) |
| Storage | 2-8°C, under inert atmosphere (Hygroscopic/Light Sensitive) |
Structural Significance[1][2]
-
N1-Methyl Group: Blocks tautomerization, fixing the aromatic system and preventing non-specific binding associated with NH-pyrazoles.[1][2]
-
N2-Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with water networks or specific residues (e.g., Serine OH) in protein pockets.[2]
-
C3-Methylene Linker: Provides a rotatable bond that allows the pyrazole headgroup to adopt an induced fit within the binding pocket.[1]
Synthetic Utility & Mechanisms
The primary utility of this reagent is the introduction of the pyrazole ring via Nucleophilic Substitution .[1] It is superior to using pyrazole-carboxylic acids for coupling because it generates a stable C-N or C-O ether linkage directly, avoiding the metabolic instability of amide bonds in certain metabolic contexts.[1][2]
Core Reaction Pathways
The following DOT diagram illustrates the divergent synthesis capabilities of the reagent.
Figure 1: Divergent synthetic pathways.[2] The reagent serves as a linchpin to attach the pyrazole moiety to diverse nucleophilic scaffolds.[1]
Medicinal Chemistry Applications
Case Study 1: Factor XIa Inhibitors (Anticoagulants)
Factor XIa (FXIa) is a prime target for anticoagulants with a lower bleeding risk.[2] Research by Bristol-Myers Squibb and others has utilized the (1-methyl-1H-pyrazol-3-yl)methyl moiety to target the S1' pocket of the protease.[1][2]
-
Role: The pyrazole ring acts as a neutral surrogate for the P1' residue.[1]
-
Mechanism: The N2-nitrogen forms a water-mediated hydrogen bond with the backbone carbonyl of the enzyme, while the methyl group fills a small hydrophobic sub-pocket.[1][2]
-
Advantage: Unlike phenyl analogs, the pyrazole improves solubility and reduces plasma protein binding.
Case Study 2: SCD1 Inhibitors (Metabolic Disease)
Stearoyl-CoA Desaturase-1 (SCD1) inhibitors are explored for treating diabetes and steatohepatitis.[2]
-
Application: The reagent is used to alkylate a phenol core, creating an ether linkage.
-
SAR Insight: The 1-methyl-pyrazole ether is metabolically more robust than the corresponding benzyl ether, which is prone to rapid CYP450 oxidation at the benzylic position.[1][2] The electron-deficient nature of the pyrazole ring (relative to phenyl) slows this clearance mechanism.[1][2]
Case Study 3: ALK and ROS1 Kinase Inhibitors
In the development of next-generation ALK inhibitors (analogous to Lorlatinib intermediates), this reagent introduces a solvent-exposed "tail."[1][2]
-
Function: The pyrazole moiety extends out of the ATP-binding pocket into the solvent front, improving the drug's physicochemical properties (solubility) without disrupting the hinge-binding motif.[1][2]
Experimental Protocols
Protocol A: N-Alkylation (General Procedure for Amines)
Objective: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline derivatives.
-
Reagents:
-
Procedure:
-
Dissolve the amine in anhydrous DMF (0.1 M concentration).
-
Add
and stir at room temperature for 15 minutes. -
Add 3-(Bromomethyl)-1-methyl-1H-pyrazole dropwise (dissolved in minimal DMF).[1][2]
-
Heat the reaction to 60°C for 4–6 hours. Monitor by LC-MS.[1][2]
-
Workup: Dilute with EtOAc, wash with water (
) and brine.[3] Dry over .[2]
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes in 30–50% EtOAc due to the polarity of the pyrazole.[1]
Protocol B: O-Alkylation (Phenol Ether Synthesis)
Objective: Synthesis of SCD1 Inhibitor Intermediates.
-
Reagents:
-
Procedure:
-
Note:
is preferred over for phenols to prevent O/C-alkylation competition and ensure complete conversion.[1][2]
Strategic SAR Decision Tree
When should a medicinal chemist reach for this reagent?
Figure 2: SAR Decision Tree. This logic flow guides the replacement of phenyl rings with the 1-methyl-pyrazole moiety to solve specific ADME/Tox issues.
Safety & Handling
-
Lachrymator: Like many benzylic halides, this compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.[2]
-
Stability: The compound degrades upon prolonged exposure to moisture (hydrolysis to the alcohol) and light (discoloration).[2] Store in amber vials under Argon at -20°C.
-
Quenching: Quench excess reagent with an amine solution (e.g., 10% ammonium hydroxide) before disposal to destroy alkylating potential.
References
-
Lin, J., et al. (2006).[3] Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants.[3][5] Journal of Medicinal Chemistry, 49(26), 7781-7791.[2] Link[2]
-
Liu, G., et al. (2012). Discovery of SCD1 inhibitors with preferential liver distribution.[2][6][7] Bioorganic & Medicinal Chemistry Letters, 22(15), 5089-5094.[2]
-
Pfizer Inc. (2014).[2] Macrocyclic Polymerase Inhibitors (Lorlatinib related).[2] Patent WO2014134426.[2] Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 16218671, 3-(Bromomethyl)-1-methyl-1H-pyrazole.[1][2]Link[2]
Sources
- 1. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(3-Bromophenyl)-1-methyl-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Document: Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. (CHEMBL1138224) - ChEMBL [ebi.ac.uk]
- 6. Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
